molecular formula C10H12N2O4S B2958577 methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate CAS No. 1390775-04-8

methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate

Cat. No.: B2958577
CAS No.: 1390775-04-8
M. Wt: 256.28
InChI Key: AHUADGBHDMYGDW-UHFFFAOYSA-N
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Description

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is a compound of interest in various fields of chemistry and industry It is characterized by its unique structure, which includes a carbamate group, a phenylethenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with a carbamoyl chloride in the presence of a base. The reaction typically proceeds under mild conditions and can be carried out in various solvents such as dichloromethane or toluene . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to enhance the reaction efficiency and selectivity. For example, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors have been employed as effective and recoverable heterogeneous catalysts for the synthesis of carbamates . These catalysts offer advantages such as easy recovery and recyclable stability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenyl carbamate: Similar in structure but lacks the sulfonylamino group.

    Ethyl N-phenyl carbamate: Similar but with an ethyl group instead of a methyl group.

    Methyl N-(2-phenylethyl)carbamate: Similar but with a phenylethyl group instead of a phenylethenyl group.

Uniqueness

Methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate is unique due to the presence of the sulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl N-[[(E)-2-phenylethenyl]sulfonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c1-16-10(13)11-12-17(14,15)8-7-9-5-3-2-4-6-9/h2-8,12H,1H3,(H,11,13)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUADGBHDMYGDW-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNS(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)NNS(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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